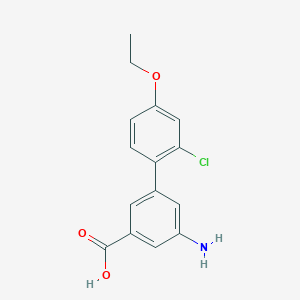
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95%
Vue d'ensemble
Description
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (CEMBA) is an organic compound that has a wide range of applications in the scientific and medical fields. CEMBA has been studied for its ability to act as an inhibitor for various enzymes, its potential as an anti-cancer agent, and its ability to inhibit the growth of bacteria. CEMBA also has potential applications in drug development and drug delivery systems.
Applications De Recherche Scientifique
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, and as an inhibitor of the enzyme aromatase, which is involved in the synthesis of estrogens. 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has also been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its ability to inhibit the growth of bacteria, as well as its potential applications in drug development and drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its ability to inhibit the enzyme aromatase, which is involved in the synthesis of estrogens. 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% also has potential applications in drug development and drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, it is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its ability to inhibit the enzyme aromatase, which is involved in the synthesis of estrogens. 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% also has potential applications in drug development and drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its high yield (95%), its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its potential as an anti-cancer agent, and its ability to inhibit the growth of bacteria. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% has potential applications in drug development and drug delivery systems. The limitations of using 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include the fact that its mechanism of action is not fully understood, and its biochemical and physiological effects are not yet fully understood.
Orientations Futures
The potential future directions for 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and drug delivery systems. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% could be studied for its potential as an anti-cancer agent, its ability to inhibit the growth of bacteria, and its ability to act as an inhibitor of the enzyme aromatase. Furthermore, 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% could be studied for its potential applications in other areas of scientific research.
Méthodes De Synthèse
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2-chloro-4-ethoxyphenol and 5-methoxybenzaldehyde in the presence of sodium hydroxide and a catalytic amount of sulfuric acid. This reaction takes place at room temperature and produces a yield of 95%. Other methods of synthesis include the reaction of m-chlorobenzenesulfonamide and 5-methoxybenzaldehyde, and the reaction of 2-chloro-4-ethoxyphenol and 5-methoxybenzaldehyde in the presence of sodium hydroxide and a catalytic amount of sulfuric acid.
Propriétés
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-3-21-12-4-5-14(15(17)9-12)10-6-11(16(18)19)8-13(7-10)20-2/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPZHSKMQKYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691689 | |
| Record name | 2'-Chloro-4'-ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261936-31-5 | |
| Record name | 2'-Chloro-4'-ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















